molecular formula C2H4BrO5P B1194314 Acetic acid, bromophosphono- CAS No. 97730-55-7

Acetic acid, bromophosphono-

Cat. No.: B1194314
CAS No.: 97730-55-7
M. Wt: 218.93 g/mol
InChI Key: QNBWULSGFJRTIR-UHFFFAOYSA-N
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Description

Acetic acid, bromophosphono- is a substituted acetic acid derivative featuring both bromine and a phosphono group (-PO(OH)₂) attached to the carbon skeleton. This compound combines the reactivity of bromine (an electron-withdrawing halogen) with the chelating and acidic properties of the phosphono group.

Properties

CAS No.

97730-55-7

Molecular Formula

C2H4BrO5P

Molecular Weight

218.93 g/mol

IUPAC Name

2-bromo-2-phosphonoacetic acid

InChI

InChI=1S/C2H4BrO5P/c3-1(2(4)5)9(6,7)8/h1H,(H,4,5)(H2,6,7,8)

InChI Key

QNBWULSGFJRTIR-UHFFFAOYSA-N

SMILES

C(C(=O)O)(P(=O)(O)O)Br

Canonical SMILES

C(C(=O)O)(P(=O)(O)O)Br

Synonyms

2-bromophosphonoacetic acid
alpha-bromophosphonoacetic acid

Origin of Product

United States

Comparison with Similar Compounds

Phosphonoacetic Acid (PAA)

Structure: Phosphonoacetic acid (HO₂CCH₂PO(OH)₂) replaces one hydrogen of acetic acid’s methyl group with a phosphono moiety. Properties:

  • Acidity: The phosphono group enhances acidity compared to acetic acid. While acetic acid has a pKa ~2.4, PAA exhibits two ionizable protons (pKa₁ ~1.5, pKa₂ ~5.5) due to the phosphonic acid functionality .
  • Applications: PAA is used as an antiviral agent, inhibiting DNA polymerase in herpes viruses, and in metal chelation due to its strong binding affinity for divalent cations .

Bromoacetic Acid (BrCH₂COOH)

Structure : Bromoacetic acid substitutes a hydrogen on acetic acid’s methyl group with bromine.
Properties :

  • Reactivity : Bromine’s electronegativity makes bromoacetic acid highly reactive, serving as a precursor in herbicides (e.g., sodium bromoacetate) and organic synthesis (e.g., alkylating agent) .
  • Toxicity: It is corrosive and toxic, requiring careful handling . Contrast with Bromophosphono-Acetic Acid: The phosphono group in bromophosphono-acetic acid introduces chelation capabilities absent in bromoacetic acid, broadening its utility in metal-ion sequestration or catalysis .

(4-Bromophenyl)phosphonic Acid

Structure : Features a bromophenyl group bonded to a phosphonic acid (C₆H₄BrPO(OH)₂).
Properties :

  • Acidity : The aromatic bromine slightly increases acidity compared to phenylphosphonic acid (pKa ~1.8 vs. ~2.0) .
  • Applications: Used in materials science for surface modification and as a ligand in coordination polymers . Contrast with Bromophosphono-Acetic Acid: The acetic acid backbone in bromophosphono-acetic acid provides a carboxylate group, enabling additional reactivity (e.g., esterification) and biological compatibility compared to purely aromatic phosphonic acids .

Glacial Acetic Acid (CH₃COOH)

Structure : Concentrated acetic acid (≥99%) without substituents.
Properties :

  • Physical State : Solidifies at 16.6°C, used as a solvent and precursor in synthesizing acetic anhydride and vinyl acetate .
  • Acidity: pKa ~2.4, weaker than bromophosphono-acetic acid due to the absence of electron-withdrawing groups . Contrast: Bromophosphono-acetic acid’s functional groups make it more acidic and reactive but less volatile and more hazardous .

Comparative Data Table

Compound Molecular Formula Key Functional Groups pKa (Approx.) Applications
Acetic acid, bromophosphono- C₂H₄BrO₅P (hypothetical) -COOH, -Br, -PO(OH)₂ ~1.2 (est.) Chelation, catalysis (hypothetical)
Phosphonoacetic acid C₂H₅O₅P -COOH, -PO(OH)₂ 1.5, 5.5 Antiviral agents, metal chelation
Bromoacetic acid C₂H₃BrO₂ -COOH, -Br 2.7 Herbicides, organic synthesis
(4-Bromophenyl)phosphonic acid C₆H₆BrO₃P -C₆H₄Br, -PO(OH)₂ 1.8 Surface modification, ligands
Glacial acetic acid C₂H₄O₂ -COOH 2.4 Solvent, chemical synthesis

Research Findings and Gaps

  • Synthesis: Bromophosphono-acetic acid derivatives can be synthesized via bromination of phosphonoacetic acid precursors or coupling brominated aryl groups with phosphonic acids, as seen in related compounds (e.g., ) .
  • Safety: Brominated acetic acid derivatives are often corrosive and toxic, as noted in safety data for amino(2-bromophenyl)acetic acid (). Similar hazards are expected for bromophosphono-acetic acid .
  • Knowledge Gaps: Direct studies on bromophosphono-acetic acid’s biological activity, stability, and industrial applications are sparse.

Q & A

Q. What are the established synthetic pathways for acetic acid, bromophosphono-, and how do reaction parameters (e.g., temperature, catalysts) affect yield and purity?

Methodological Answer: The synthesis typically involves bromination of phosphonoacetic acid derivatives. A common route is the reaction of diethyl phosphonoacetic acid with brominating agents like PBr₃ or N-bromosuccinimide (NBS) under controlled conditions. For example, triethyl bromophosphonoacetate (CAS: 23755-73-9) can be synthesized via esterification followed by bromination . Yield optimization requires precise stoichiometry (e.g., 1:1.2 molar ratio of precursor to bromine source) and inert atmospheres to prevent side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating high-purity products.

Key Parameters:

  • Temperature: 0–5°C for bromination to minimize decomposition.
  • Catalysts: Lewis acids (e.g., ZnCl₂) enhance electrophilic substitution in aromatic derivatives.
  • Workup: Hydrolysis with bromotrimethylsilane (BTMS) efficiently deprotects phosphonate esters to free acids .

Q. Which analytical techniques are most robust for characterizing acetic acid, bromophosphono- and its derivatives?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identifies alkyl/aryl protons adjacent to the phosphono group (δ 1.2–1.5 ppm for ester methyl groups).
    • ³¹P NMR: Confirms phosphonate/phosphonic acid conversion (δ 10–15 ppm for phosphonic acids vs. δ 20–25 ppm for esters) .
  • Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]⁺ for C₂H₄BrO₅P, expected m/z 242.902).
  • IR Spectroscopy: Detects P=O stretching (1150–1250 cm⁻¹) and Br-C vibrations (500–600 cm⁻¹) .

Validation: Cross-reference with databases like NIST Chemistry WebBook for spectral matches .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of acetic acid, bromophosphono- in nucleophilic substitution or cross-coupling reactions?

Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states and activation energies. For example:

  • Nucleophilic Substitution: Calculate the energy barrier for bromide displacement by amines or thiols.
  • Catalytic Cross-Coupling: Screen Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura reactions using bromophosphonoacetic esters as electrophiles.

Case Study: Simulations of Pd-catalyzed coupling with arylboronic acids show steric hindrance from the phosphono group reduces yields unless bulky ligands (e.g., XPhos) are used .

Q. What strategies resolve contradictions in reported catalytic efficiencies for acetic acid, bromophosphono- derivatives in Kabachnik–Fields reactions?

Methodological Answer: Discrepancies often arise from:

  • Catalyst Loading: Higher loadings (5–10 mol%) may mask inefficiencies.
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) improve solubility but may deactivate catalysts.

Resolution Workflow:

Replicate Studies: Control variables like moisture levels (use molecular sieves) and catalyst purity.

Meta-Analysis: Compare data across studies using standardized metrics (e.g., turnover frequency).

In Situ Characterization: Use ³¹P NMR to monitor intermediate formation and catalyst stability .

Q. How can researchers design experiments to assess the hydrolytic stability of bromophosphonoacetic acid derivatives under physiological conditions?

Methodological Answer:

  • Buffer Systems: Simulate physiological pH (7.4) with phosphate-buffered saline (PBS).
  • Kinetic Studies: Monitor hydrolysis via HPLC at 25°C and 37°C. Half-life (t₁/₂) calculations reveal stability trends.
  • Competing Pathways: Test for debromination or phosphonate-ester cleavage using ¹H/³¹P NMR .

Data Interpretation: Hydrolysis rates >1% per hour at 37°C suggest limited in vivo utility without prodrug strategies.

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the cytotoxicity of bromophosphonoacetic acid derivatives in cell-based assays?

Methodological Answer: Contradictions may stem from:

  • Cell Line Variability: Test derivatives across multiple lines (e.g., HEK293 vs. HeLa).
  • Assay Interference: Phosphono groups may chelate assay reagents (e.g., MTT). Validate with orthogonal methods (e.g., ATP luminescence).
  • Metabolic Stability: Use LC-MS to confirm compound integrity during assays .

Recommendation: Report detailed experimental conditions (e.g., serum concentration, incubation time) to enable cross-study comparisons.

Literature and Data Management

Q. What systematic approaches ensure comprehensive literature reviews for bromophosphonoacetic acid research?

Methodological Answer:

  • Search Strategy: Use Boolean operators (e.g., "(acetic acid, bromophosphono-) AND (synthesis OR catalysis)") in SciFinder and Reaxys.
  • Class-Based Searches: Include organophosphonates and α-halo acids to capture analogs .
  • Critical Appraisal: Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies .

Q. Tables

Synthetic Method Comparison
Method
Bromination with PBr₃
NBS in CCl₄
BTMS Deprotection

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